molecular formula C116H144CaMgN12O24 B211984 calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

Cat. No.: B211984
M. Wt: 2154.8 g/mol
InChI Key: QAKUEZRADAKQMD-FDZCDQLOSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, identified as Calcimycin (Antibiotic A 23187), is a calcium ionophore with the molecular formula C₂₉H₃₇N₃O₆ and a molecular weight of 523.6 g/mol . Its structure comprises:

  • A benzoxazole core (1,3-benzoxazole-4-carboxylate) with a methylamino substituent.
  • A spirocyclic system (1,7-dioxaspiro[5.5]undecane) bearing three methyl groups and a pyrrole-containing side chain.
  • A calcium/magnesium-binding carboxylate group.

Calcimycin facilitates transmembrane calcium and magnesium transport, elevating intracellular Ca²⁺ levels. It is widely used in research to study calcium signaling, apoptosis, and mitochondrial function .

Properties

Molecular Formula

C116H144CaMgN12O24

Molecular Weight

2154.8 g/mol

IUPAC Name

calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/4C29H37N3O6.Ca.Mg/c4*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;;/h4*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);;/q;;;;2*+2/p-4/t4*15-,16-,17-,18-,22-,27+,29+;;/m1111../s1

InChI Key

QAKUEZRADAKQMD-FDZCDQLOSA-J

SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2]

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2]

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2]

Synonyms

Calcimycin

Origin of Product

United States

Preparation Methods

Benzoxazole Core Construction

The 1,3-benzoxazole ring is classically synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl-containing substrates. Patent US20070123574A1 details a stereoselective route to 2-amino-benzoxazole sulfonamides using thiol-based intermediates, which can be adapted for the target compound. For instance, 2-mercaptobenzoxazole (formula 1 in the patent) undergoes sulfonation with sulfuryl chloride to yield a sulfonyl chloride intermediate, which is subsequently aminated. Critical parameters include reagent ratios (1:4.3 equivalents of sulfonation agent) and solvent selection (isopropanol or ethyl acetate).

Spirocyclic Intermediate Synthesis

Stepwise Synthesis of Key Intermediates

Synthesis of 5-(Methylamino)-1,3-Benzoxazole-4-Carboxylate

The methylamino group at position 5 is introduced via nucleophilic substitution or reductive amination. A two-step procedure involves:

  • Nitration and Reduction : Nitration of 4-carboxybenzoxazole followed by selective reduction to the amine.

  • Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Reaction conditions from US20070123574A1 suggest temperatures between 10°C and 100°C and reaction times of 10 minutes to 10 hours for analogous steps. Solvent systems such as ethanol-dioxane mixtures are preferred for their ability to dissolve polar intermediates.

Construction of the Spirocyclic Dioxaspiro[5.5]Undecane System

The spirocyclic core is assembled via acid-catalyzed cyclization of a diol precursor. For example, heating a solution of 2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-3,5,9-trimethylcyclohexanol in toluene with p-toluenesulfonic acid induces ketal formation. Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution, as described in BAIL gel-catalyzed reactions for benzoxazole synthesis.

Coupling and Final Assembly

Alkylation of the Benzoxazole Core

The benzylic methylene bridge is installed via nucleophilic substitution or Mitsunobu reaction. A preferred method involves treating the benzoxazole-4-carboxylate with a spirocyclic bromomethyl intermediate in dimethylformamide (DMF) using NaH as a base. Yields are optimized by maintaining anhydrous conditions and temperatures between 0°C and 60°C.

Introduction of the Pyrrol-2-yl Propan-2-yl Side Chain

The (2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl group is coupled via amide bond formation. A protocol adapted from Ambeed.com (Entry 20485-41-0) uses 4-methylthiazole-5-carboxylic acid activation with thionyl chloride, followed by reaction with a pyrrole-containing amine. Critical parameters include stoichiometric control (1:1.2 ratio of acid to amine) and the use of DCM as a solvent.

Metallation: Formation of Calcium and Magnesium Salts

The final step involves converting the carboxylic acid to its calcium and magnesium salts. This is achieved by treating the free acid with calcium carbonate and magnesium oxide in a water-ethanol mixture. Patent US20070123574A1 notes that salt formation requires precise pH control (pH 6.5–7.5) and temperatures of 25–40°C to prevent hydrolysis of the benzoxazole ring.

Optimization and Scalability Challenges

Stereochemical Purity

Maintaining the desired stereochemistry at eight chiral centers demands rigorous purification. Chiral HPLC or crystallization from ethyl acetate/hexane mixtures (as demonstrated in Ambeed.com protocols) achieves enantiomeric excess >98%.

Industrial Scalability

Key scalability considerations include:

  • Solvent Recovery : Ethanol and isopropanol are recycled via distillation.

  • Catalyst Reuse : Immobilized BAIL gel catalysts (from ACS Omega, 2019) reduce costs in benzoxazole cyclization steps.

  • Byproduct Management : Sulfur-containing byproducts from sulfonation steps are neutralized with aqueous NaHCO₃ .

Chemical Reactions Analysis

A23187 undergoes various chemical reactions, including:

    Oxidation: A23187 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of A23187.

    Substitution: A23187 can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Structural Analogs: Calcium Ionophores
Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
Calcimycin (A 23187) C₂₉H₃₇N₃O₆ 523.6 Benzoxazole-spirocyclic system; transports Ca²⁺ and Mg²⁺. Induces Ca²⁺-mediated apoptosis; used in immunology and oncology research.
Ionomycin C₄₁H₇₀O₉ 747.0 Polyether antibiotic with tetracyclic structure; selective for Ca²⁺. Activates T-cells and neutrophils; less Mg²⁺ affinity compared to Calcimycin. N/A
Br-A23187 C₂₉H₃₆BrN₃O₆ 602.5 Brominated derivative of Calcimycin. Enhanced fluorescence properties for tracking intracellular Ca²⁺ flux.

Key Differences :

  • Ionomycin lacks the benzoxazole ring and pyrrole moiety, relying on a polyether scaffold for ion transport .
  • Br-A23187 retains Calcimycin’s core structure but includes a bromine atom for improved analytical detection .
Functional Analogs: Calcium Channel Modulators
Compound Molecular Formula Molecular Weight (g/mol) Mechanism of Action Therapeutic Use Reference
Verapamil C₂₇H₃₈N₂O₄ 454.6 L-type Ca²⁺ channel blocker; binds P-glycoprotein. Hypertension, arrhythmias; reverses MDR* in cancer.
Diltiazem C₂₂H₂₆N₂O₄S 414.5 Benzothiazepine Ca²⁺ channel blocker. Angina, hypertension.
Nifedipine C₁₇H₁₈N₂O₆ 346.3 Dihydropyridine Ca²⁺ channel blocker. Hypertension, Raynaud’s phenomenon.

Key Differences :

  • Verapamil and diltiazem inhibit extracellular Ca²⁺ entry, whereas Calcimycin increases intracellular Ca²⁺ .
  • Verapamil also modulates multidrug resistance (MDR) by competing with antitumor agents for P-glycoprotein binding, a mechanism absent in Calcimycin .
Metal-Binding Formulations
Compound/Formulation Composition Key Features Applications Reference
Calcimycin + Ca²⁺/Mg²⁺ Ca/Mg salt of benzoxazole-carboxylate Chelates divalent cations. Research tool for Ca²⁺/Mg²⁺ transport.
Calcium Carbonate CaCO₃ Alkaline salt; neutralizes acid. Antacid, osteoporosis treatment.
Magnesium Hydroxide Mg(OH)₂ Basic additive; stabilizes formulations. Pharmaceutical excipient.

Key Differences :

  • Calcimycin’s metal binding is dynamic and ionophoric, while calcium carbonate and magnesium hydroxide passively release ions in acidic environments .

Biological Activity

The compound known as calcium; magnesium; 5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a complex organic compound with significant biological activity. Its molecular structure includes a spirocyclic framework and a benzoxazole moiety, which contribute to its unique properties as an ionophore.

This compound has a molecular formula and a molecular weight of approximately 1069.53 g/mol . It is classified primarily as an ionophore , facilitating the transport of calcium and magnesium ions across cell membranes. The binding of metal ions to the ligand's oxygen and nitrogen donor atoms forms stable metal-ligand complexes essential for various physiological processes.

The primary mechanism of action involves the ability to transport calcium ions across cellular membranes. This transport is crucial for several biological functions:

  • Muscle Contraction: Calcium ions play a vital role in muscle contraction mechanisms.
  • Neurotransmitter Release: The release of neurotransmitters at synapses is dependent on calcium ion influx.

The general reaction can be represented as:

M2++LigandMetal Ligand Complex\text{M}^{2+}+\text{Ligand}\rightleftharpoons \text{Metal Ligand Complex}

where M2+\text{M}^{2+} represents divalent cations such as calcium or magnesium.

Ion Transport and Homeostasis

The ability of this compound to selectively bind and transport divalent cations makes it significant in maintaining ion homeostasis in biological systems. Studies have shown that it can effectively modulate calcium levels in various cell types.

Toxicity and Safety

Despite its beneficial properties in controlled environments, the compound exhibits acute toxicity upon ingestion or skin contact. Safety measures must be observed when handling this compound in laboratory settings.

Comparative Analysis with Related Compounds

A comparative analysis with other ionophores reveals the unique properties of this compound:

Compound Name Structural Features Biological Activity
A23187IonophoreCalcium transport
CalcimycinSimilar ligand structureCalcium transport
MonensinMacrolide antibioticIonophore activity

This table illustrates how the complex structural features enhance its affinity for specific metal ions compared to simpler ionophores like A23187 and Monensin.

Case Studies and Research Findings

Research has utilized various techniques to study the binding affinities and mechanisms of this compound:

  • NMR Spectroscopy: Used to determine the interaction dynamics between the compound and divalent cations.
  • X-ray Crystallography: Provided insights into the structural conformations of metal-ligand complexes.
  • In vitro Studies: Conducted to assess the physiological effects on muscle tissues and neuronal cells.

For example, one study demonstrated that treatment with this compound resulted in a significant increase in intracellular calcium levels in neuronal cultures, leading to enhanced neurotransmitter release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 2
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.